molecular formula C11H11ClN2O B1604661 4-chloro-N-(4-cyanophenyl)butanamide CAS No. 1016674-12-6

4-chloro-N-(4-cyanophenyl)butanamide

Cat. No.: B1604661
CAS No.: 1016674-12-6
M. Wt: 222.67 g/mol
InChI Key: RCFZGBXDYJPYFR-UHFFFAOYSA-N
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Description

4-chloro-N-(4-cyanophenyl)butanamide is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67 g/mol . It is characterized by the presence of a chloro group, a cyanophenyl group, and a butanamide backbone. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 4-chloro-N-(4-cyanophenyl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with 4-cyanophenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

4-chloro-N-(4-cyanophenyl)butanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(4-cyanophenyl)butanamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-cyanophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

4-chloro-N-(4-cyanophenyl)butanamide can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups.

Properties

IUPAC Name

4-chloro-N-(4-cyanophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-7-1-2-11(15)14-10-5-3-9(8-13)4-6-10/h3-6H,1-2,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFZGBXDYJPYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640735
Record name 4-Chloro-N-(4-cyanophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016674-12-6
Record name 4-Chloro-N-(4-cyanophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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